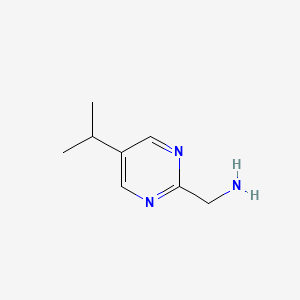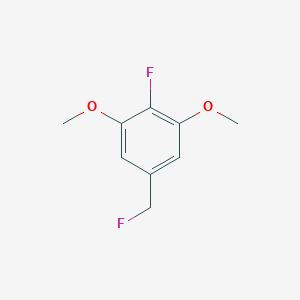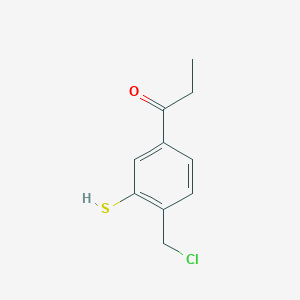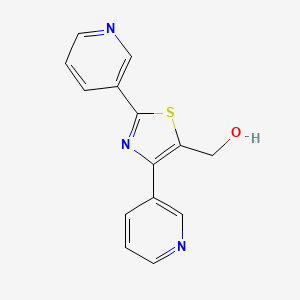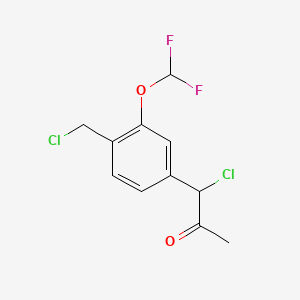
1-Chloro-1-(4-(chloromethyl)-3-(difluoromethoxy)phenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-1-(4-(chloromethyl)-3-(difluoromethoxy)phenyl)propan-2-one is a synthetic organic compound with the molecular formula C11H10Cl2F2O2 It is characterized by the presence of a chloromethyl group, a difluoromethoxy group, and a chloro-substituted phenyl ring
Vorbereitungsmethoden
The synthesis of 1-Chloro-1-(4-(chloromethyl)-3-(difluoromethoxy)phenyl)propan-2-one typically involves multiple steps, starting from commercially available precursors. The synthetic route often includes the following steps:
Formation of the chloromethyl group: This can be achieved through the chloromethylation of a suitable aromatic precursor.
Introduction of the difluoromethoxy group: This step involves the reaction of the aromatic compound with a difluoromethylating agent under specific conditions.
Formation of the propan-2-one moiety: This can be accomplished through a series of reactions, including halogenation and subsequent substitution reactions.
Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control, to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
1-Chloro-1-(4-(chloromethyl)-3-(difluoromethoxy)phenyl)propan-2-one can undergo various chemical reactions, including:
Substitution reactions: The chloro and chloromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and reduction reactions: The compound can undergo oxidation to form corresponding ketones or carboxylic acids, and reduction to form alcohols or alkanes.
Addition reactions: The compound can participate in addition reactions with nucleophiles or electrophiles, leading to the formation of new compounds.
Common reagents used in these reactions include halogenating agents, reducing agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-Chloro-1-(4-(chloromethyl)-3-(difluoromethoxy)phenyl)propan-2-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-Chloro-1-(4-(chloromethyl)-3-(difluoromethoxy)phenyl)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, leading to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-Chloro-1-(4-(chloromethyl)-3-(difluoromethoxy)phenyl)propan-2-one can be compared with other similar compounds, such as:
1-Chloro-1-(4-(difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one: This compound has a trifluoromethylthio group instead of a chloromethyl group, leading to different chemical properties and reactivity.
1-Chloro-1-(4-(chloromethyl)-2-(difluoromethoxy)phenyl)propan-2-one: This compound has a different substitution pattern on the phenyl ring, which can affect its chemical behavior and applications
Eigenschaften
Molekularformel |
C11H10Cl2F2O2 |
|---|---|
Molekulargewicht |
283.09 g/mol |
IUPAC-Name |
1-chloro-1-[4-(chloromethyl)-3-(difluoromethoxy)phenyl]propan-2-one |
InChI |
InChI=1S/C11H10Cl2F2O2/c1-6(16)10(13)7-2-3-8(5-12)9(4-7)17-11(14)15/h2-4,10-11H,5H2,1H3 |
InChI-Schlüssel |
KGDMGPXPAFFTGK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C1=CC(=C(C=C1)CCl)OC(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


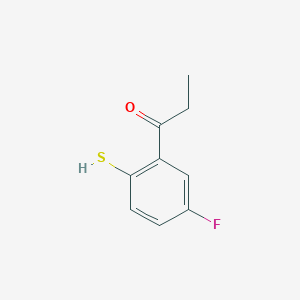
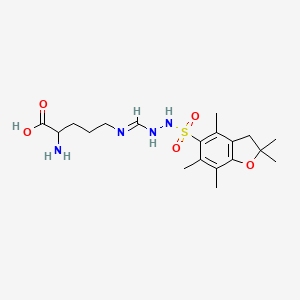
![Sodium tetrakis[4-(trifluoromethyl)phenyl]borate(1-)](/img/structure/B14054288.png)
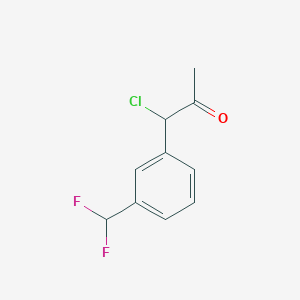
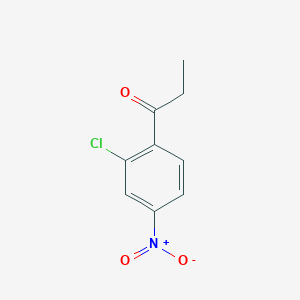
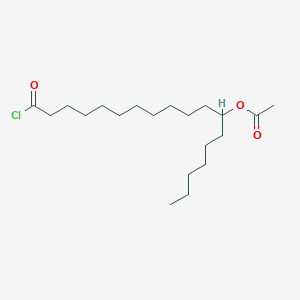
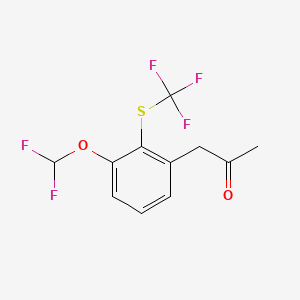

![[(6-Chloro-1,3-benzodioxol-5-yl)methylidene]propanedinitrile](/img/structure/B14054316.png)
